2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile: is a complex organic molecule with a unique structure. Let’s break it down:
2-Amino: Contains an amino group (NH₂) at one end.
1-[2-(4-fluorophenyl)ethyl]: The central portion consists of an ethyl group attached to a phenyl ring, with a fluorine atom substitution.
4,5-diphenyl-1H-pyrrole-3-carbonitrile: The other end features a pyrrole ring with two phenyl groups and a cyano group (CN).
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves condensing an appropriate aldehyde or ketone with an amino acid derivative (e.g., glycine) to form the pyrrole ring.
Substitution Reactions: The fluorophenyl group can be introduced via nucleophilic aromatic substitution (SNAr) using a fluorinated benzene derivative.
Cyano Group Addition: The cyano group can be added using a cyanide source (e.g., KCN or NaCN).
- Industrial-scale synthesis typically employs efficient and cost-effective methods, such as microwave-assisted reactions or continuous flow processes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the amino group or the phenyl rings.
Reduction: Reduction of the cyano group to an amine or the fluorine atom to a hydrogen.
Substitution: Further substitution reactions on the phenyl rings.
Common Reagents: Sodium cyanide, hydrogen peroxide, and various reducing agents.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure and potential biological activity.
Cancer Research: Studied for its effects on cancer cell growth and apoptosis.
Materials Science: Used in the design of organic semiconductors and optoelectronic materials.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: May modulate signaling pathways related to cell proliferation, inflammation, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its combination of amino, phenyl, and pyrrole moieties sets it apart.
Similar Compounds: Related pyrrole-based molecules include indole derivatives and other fluorinated compounds.
Properties
Molecular Formula |
C25H20FN3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C25H20FN3/c26-21-13-11-18(12-14-21)15-16-29-24(20-9-5-2-6-10-20)23(22(17-27)25(29)28)19-7-3-1-4-8-19/h1-14H,15-16,28H2 |
InChI Key |
SOKJLGFXOCHIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)CCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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